molecular formula C11H14ClNO B571598 N-Hydroxy Lorcaserin CAS No. 1421747-19-4

N-Hydroxy Lorcaserin

Cat. No. B571598
M. Wt: 211.689
InChI Key: OBKJFJJRKLOMQV-QMMMGPOBSA-N
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Description

N-Hydroxy Lorcaserin, also known as 8-Chloro-2,3,4,5-tetrahydro-3-hydroxy-1-methyl-1H-3-benzazepine, is a product related to Lorcaserin . Lorcaserin is a serotonin 2C receptor agonist used in conjunction with physical activity and calorie restriction for weight loss in obese patients with a body mass index (BMI) of 30 and above, and in overweight patients with weight-related comorbidities .


Synthesis Analysis

The synthesis of Lorcaserin, the parent compound of N-Hydroxy Lorcaserin, has been described in literature. A simple and efficient enantioselective synthesis of Lorcaserin starting from easily accessible 3-chlorostyrene oxide has been described for the first time employing hydrolytic kinetic resolution as a source of chirality .


Molecular Structure Analysis

The molecular formula of N-Hydroxy Lorcaserin is C11 H14 Cl N O and its molecular weight is 211.688 .

Scientific Research Applications

N-Hydroxy Lorcaserin Metabolism and Enzymatic Activity

N-Hydroxy lorcaserin is a primary oxidative metabolite of lorcaserin, resulting from the activity of multiple human cytochrome P450 (P450) and flavin-containing monooxygenase (FMO) enzymes. The oxidative metabolism process is facilitated by enzymes such as CYP1A2, CYP2A6, CYP2B6, CYP2C19, CYP2D6, CYP3A4, and FMO1. These enzymes are crucial for generating N-hydroxylorcaserin among other metabolites like 7-hydroxylorcaserin, 5-hydroxylorcaserin, and 1-hydroxylorcaserin, highlighting the compound's extensive metabolic pathway and its potential influence on drug interactions and efficacy (Usmani, Chen, & Sadeque, 2012).

Inhibition and Protein Binding

Lorcaserin N-sulfamate, another significant metabolite, and N-hydroxy lorcaserin undergo processes that are catalyzed by human sulfotransferases (SULTs) such as SULT1A1, SULT1A2, SULT1E1, and SULT2A1. The catalytic efficiency of these enzymes varies, with SULT1A1 showing the highest efficiency for N-sulfamate formation. This metabolic activity indicates a low probability of drug-drug interactions due to the diversified enzyme involvement. Additionally, the high plasma protein binding affinity of lorcaserin N-sulfamate suggests minimal free circulating levels, reducing the potential for adverse effects or interactions (Sadeque, Palamar, Usmani, Chen, Cerny, & Chen, 2016).

properties

IUPAC Name

(5R)-7-chloro-3-hydroxy-5-methyl-1,2,4,5-tetrahydro-3-benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-8-7-13(14)5-4-9-2-3-10(12)6-11(8)9/h2-3,6,8,14H,4-5,7H2,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKJFJJRKLOMQV-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC2=C1C=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCC2=C1C=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hydroxy Lorcaserin

CAS RN

1421747-19-4
Record name Lorcaserin N-hydroxy
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421747194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LORCASERIN N-HYDROXY
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZH44Z86BJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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